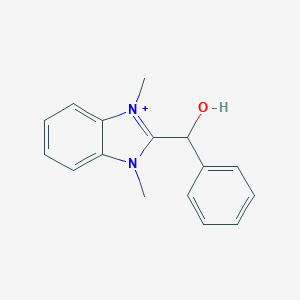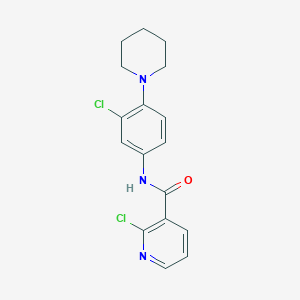![molecular formula C13H19N B252688 N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
N-[(3-methylphenyl)methyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]cyclopentanamine, also known as MPAC, is a chemical compound that belongs to the family of cyclopentylamines. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. In
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown promise as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In psychiatry, N-[(3-methylphenyl)methyl]cyclopentanamine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In cardiology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown potential as a treatment for hypertension and heart failure.
Mécanisme D'action
The exact mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[(3-methylphenyl)methyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(3-methylphenyl)methyl]cyclopentanamine is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. This makes it a promising candidate for further research and development. However, one of the limitations of N-[(3-methylphenyl)methyl]cyclopentanamine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[(3-methylphenyl)methyl]cyclopentanamine. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of its potential therapeutic applications in other fields of medicine, such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]cyclopentanamine involves the reaction of cyclopentanone with 3-methylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high yield of N-[(3-methylphenyl)methyl]cyclopentanamine.
Propriétés
Nom du produit |
N-[(3-methylphenyl)methyl]cyclopentanamine |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Clé InChI |
IAAWOZKMYWZSOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
SMILES canonique |
CC1=CC(=CC=C1)CNC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

